molecular formula C17H21N3O3S B2457143 1-Benzyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea CAS No. 1207034-35-2

1-Benzyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea

Numéro de catalogue: B2457143
Numéro CAS: 1207034-35-2
Poids moléculaire: 347.43
Clé InChI: ZKZRDVLKQXLODR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Benzyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea is a complex organic compound characterized by its unique structure, which includes a thiazolidine ring

Méthodes De Préparation

The synthesis of 1-Benzyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Analyse Des Réactions Chimiques

1-Benzyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclohexyl positions, leading to the formation of various substituted derivatives.

Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to drive the reactions efficiently .

Applications De Recherche Scientifique

Synthesis and Reaction Pathways

The synthesis of 1-Benzyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea involves multi-step organic reactions. Key reaction pathways include:

  • Oxidation : Utilizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
  • Reduction : Employing lithium aluminum hydride for the formation of reduced derivatives.
  • Substitution Reactions : Nucleophilic substitutions at the benzyl or cyclohexyl positions.

These reactions are crucial for developing derivatives with enhanced biological activity.

Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, making it valuable in chemical research.

Biology

Research indicates that this compound exhibits bioactive properties. Studies have shown its potential in drug discovery, particularly due to its interaction with specific molecular targets. The thiazolidine ring is significant in modulating biochemical pathways.

Medicine

The compound has demonstrated promising applications in:

  • Antimicrobial Activity : Exhibits potential against various pathogens.
  • Anti-inflammatory Effects : May reduce inflammation through specific biochemical interactions.
  • Anticancer Properties : Preliminary studies suggest it inhibits tumor growth and induces apoptosis in cancer cell lines.

Anticancer Efficacy

A study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated:

Cell LineTreatment Concentration (µM)Tumor Growth Inhibition (%)
A5491070
MCF72065
HeLa1560

This data highlights the compound's potential as a lead candidate for further development in cancer therapeutics.

Antimicrobial Studies

In vitro studies assessed the antimicrobial activity of this compound against several bacterial strains. The results showed varying degrees of effectiveness:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
E. coli32
S. aureus16
P. aeruginosa64

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Conclusion and Future Directions

This compound demonstrates significant promise across multiple scientific domains. Future research should focus on:

  • Elucidating the detailed mechanisms of action to enhance understanding of its biological effects.
  • Expanding toxicity studies to ensure safety for clinical applications.
  • Exploring its potential as a multi-target drug in combination therapies for more effective treatment strategies.

Mécanisme D'action

The mechanism of action of 1-Benzyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea involves its interaction with specific molecular targets. The thiazolidine ring plays a crucial role in its bioactivity, allowing it to interact with enzymes and receptors in biological systems. This interaction can lead to the modulation of various biochemical pathways, resulting in its observed biological effects .

Comparaison Avec Des Composés Similaires

1-Benzyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea can be compared with other thiazolidine derivatives, such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to other similar compounds.

Activité Biologique

1-Benzyl-3-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)urea, a compound with the CAS number 1207034-35-2, has garnered attention in recent years for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H21N3O3SC_{17}H_{21}N_{3}O_{3}S, with a molecular weight of 347.4 g/mol. The compound features a thiazolidine ring, which is known for its role in various biological activities, particularly in the context of diabetes and antimicrobial properties.

Property Value
CAS Number1207034-35-2
Molecular FormulaC₁₇H₂₁N₃O₃S
Molecular Weight347.4 g/mol

Antimicrobial Activity

Research indicates that derivatives of thiazolidines exhibit significant antimicrobial properties. A study highlighted the effectiveness of thiazolidine derivatives against multidrug-resistant bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves targeting bacterial cell division proteins like FtsZ, which is crucial for bacterial proliferation .

Antidiabetic Potential

Thiazolidinediones (TZDs), a class of compounds related to the thiazolidine structure, are known for their role as insulin sensitizers. They act primarily through the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ). Recent studies have shown that compounds similar to this compound can enhance insulin sensitivity and improve glycemic control in diabetic models . For instance, one study reported that newly synthesized thiazolidinedione derivatives demonstrated promising antidiabetic activity comparable to established TZDs like rosiglitazone .

Antitumor Activity

Emerging evidence suggests that certain thiazolidine derivatives possess antitumor properties. A recent investigation into 1,3,4-oxadiazole substituted thiazolidinones revealed significant cytotoxic effects against various cancer cell lines. These compounds were found to induce apoptosis and inhibit tumor growth in vivo .

Study on Antimicrobial Efficacy

In a comparative study, a series of thiazolidine derivatives were synthesized and tested against clinical isolates of MRSA. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics like ciprofloxacin and linezolid. This suggests a potential for developing new therapeutic agents targeting resistant bacterial strains .

Evaluation of Antidiabetic Effects

In an experimental model using streptozotocin-induced diabetic mice, the administration of thiazolidine derivatives resulted in significant reductions in blood glucose levels. The compounds were also assessed for their effects on body weight gain, revealing no adverse effects typically associated with full PPAR-γ agonists .

Propriétés

IUPAC Name

1-benzyl-3-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c21-15-11-24-17(23)20(15)14-9-5-4-8-13(14)19-16(22)18-10-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZRDVLKQXLODR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)NCC2=CC=CC=C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.